Cas no 349536-24-9 (Benzoic acid, 5-methoxy-4-(4-methoxy-4-oxobutoxy)-2-nitro-)

Benzoic acid, 5-methoxy-4-(4-methoxy-4-oxobutoxy)-2-nitro- 化学的及び物理的性質
名前と識別子
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- Benzoic acid, 5-methoxy-4-(4-methoxy-4-oxobutoxy)-2-nitro-
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- MDL: MFCD32067690
- インチ: 1S/C13H15NO8/c1-20-10-6-8(13(16)17)9(14(18)19)7-11(10)22-5-3-4-12(15)21-2/h6-7H,3-5H2,1-2H3,(H,16,17)
- InChIKey: QGSHWDKXHZESNM-UHFFFAOYSA-N
- SMILES: C(O)(=O)C1=CC(OC)=C(OCCCC(OC)=O)C=C1[N+]([O-])=O
Benzoic acid, 5-methoxy-4-(4-methoxy-4-oxobutoxy)-2-nitro- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1000143-5g |
5-methoxy-4-(4-methoxy-4-oxobutoxy)-2-nitrobenzoic acid |
349536-24-9 | 95% | 5g |
$2800 | 2024-08-02 | |
eNovation Chemicals LLC | Y1000143-5g |
5-methoxy-4-(4-methoxy-4-oxobutoxy)-2-nitrobenzoic acid |
349536-24-9 | 95% | 5g |
$2300 | 2025-02-25 | |
eNovation Chemicals LLC | Y1000143-5g |
5-methoxy-4-(4-methoxy-4-oxobutoxy)-2-nitrobenzoic acid |
349536-24-9 | 95% | 5g |
$2300 | 2025-02-22 |
Benzoic acid, 5-methoxy-4-(4-methoxy-4-oxobutoxy)-2-nitro- 関連文献
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Benzoic acid, 5-methoxy-4-(4-methoxy-4-oxobutoxy)-2-nitro-に関する追加情報
Benzoic acid, 5-methoxy-4-(4-methoxy-4-oxobutoxy)-2-nitro- (CAS No. 349536-24-9): A Comprehensive Overview
Benzoic acid, 5-methoxy-4-(4-methoxy-4-oxobutoxy)-2-nitro-, identified by its CAS number 349536-24-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes multiple functional groups such as hydroxyl, nitro, and ester moieties. The presence of these functional groups not only contributes to its unique chemical properties but also opens up a wide array of potential applications in medicinal chemistry and drug development.
The structural complexity of Benzoic acid, 5-methoxy-4-(4-methoxy-4-oxobutoxy)-2-nitro- makes it a valuable intermediate in the synthesis of more complex molecules. Its molecular formula can be expressed as C₁₅H₁₇NO₆, reflecting the presence of carbon, hydrogen, nitrogen, and oxygen atoms arranged in a specific configuration. This arrangement imparts distinct reactivity patterns that are exploited in various synthetic pathways.
In recent years, there has been a surge in research focused on the development of novel pharmaceutical agents derived from structurally diverse organic compounds. The nitro group in Benzoic acid, 5-methoxy-4-(4-methoxy-4-oxobutoxy)-2-nitro-, for instance, serves as a versatile handle for further functionalization through reduction or coupling reactions. This property has made it a cornerstone in the synthesis of biologically active molecules, including potential therapeutic agents.
The methoxy and ester functionalities present in this compound contribute to its solubility profile and interaction with biological targets. These features are particularly important in drug design, where the ability to modulate solubility and binding affinity can significantly impact the efficacy and pharmacokinetic properties of a drug candidate. Current research is exploring how these functional groups can be leveraged to enhance drug delivery systems and improve target specificity.
One of the most compelling aspects of Benzoic acid, 5-methoxy-4-(4-methoxy-4-oxobutoxy)-2-nitro- is its role as a building block in the synthesis of heterocyclic compounds. Heterocycles are widely recognized for their prevalence in biologically active natural products and synthetic drugs. The introduction of nitrogen into the aromatic ring system via functional group transformations allows for the creation of nitrogen-containing heterocycles, which often exhibit enhanced pharmacological activity.
The latest advancements in synthetic methodologies have enabled more efficient and scalable production of compounds like Benzoic acid, 5-methoxy-4-(4-methoxy-4-oxobutoxy)-2-nitro-. Techniques such as flow chemistry and catalytic processes have been particularly instrumental in streamlining synthetic routes and improving yields. These innovations are not only reducing production costs but also making it feasible to explore more complex derivatives for drug discovery purposes.
In the realm of medicinal chemistry, the exploration of novel scaffolds is crucial for overcoming resistance mechanisms and developing next-generation therapeutics. The structural motifs present in Benzoic acid, 5-methoxy-4-(4-methoxy-4-oxobutoxy)-2-nitro- offer a rich palette for medicinal chemists to draw upon. By systematically modifying its core structure, researchers can generate libraries of compounds with tailored biological activities.
The nitro group's reactivity also makes it an attractive feature for diagnostic applications. Nitroaromatic compounds have been widely used as contrast agents in magnetic resonance imaging (MRI) due to their ability to enhance signal intensity upon reduction. This property is being exploited to develop new imaging probes that could revolutionize diagnostic medicine.
The ester functionality in this compound provides another avenue for chemical manipulation. Esterases are enzymes that play a critical role in metabolic pathways, making them attractive targets for drug development. By designing molecules that interact with esterases or utilize esters as prodrugs, researchers can develop treatments with improved bioavailability or targeted release profiles.
The methoxy groups contribute to the compound's stability under various conditions while also influencing its electronic properties. These electronic effects can be harnessed to modulate interactions with biological targets such as enzymes and receptors. For instance, electron-withdrawing groups like nitro and ester moieties can increase binding affinity by stabilizing negative charge distributions on transition states during enzyme-catalyzed reactions.
The growing interest in green chemistry has also influenced the synthesis of compounds like Benzoic acid, 5-methoxy-4-(4-methoxy-4-oxobutoxy)-2-nitro. Efforts are being made to develop synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. Catalytic methods that employ recyclable catalysts or operate under mild conditions are particularly favored.
In conclusion, Benzoic acid, 5-methoxy-4-(4-methoxy-4-oxobutoxy)-2-nitro-, with its CAS number 349536-24-9, represents a fascinating example of how structural complexity can be leveraged to create molecules with diverse applications. Its multifunctional nature makes it an invaluable tool in pharmaceutical research, offering opportunities for innovation across multiple disciplines including synthetic chemistry, medicinal chemistry, and diagnostics.
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